![molecular formula C21H15FN2OS2 B5233730 N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide
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Overview
Description
N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide, commonly known as FB1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FB1 belongs to the class of benzothiazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
FB1 exerts its biological effects by inhibiting the activity of ceramide synthase, which leads to a decrease in the levels of sphingolipids in cells. Sphingolipids are important signaling molecules involved in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of ceramide synthase by FB1 leads to an increase in the levels of ceramide, which has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
FB1 has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various fungal and viral pathogens. FB1 has also been found to affect the levels of various cytokines and chemokines, which are involved in the regulation of the immune response.
Advantages and Limitations for Lab Experiments
FB1 has several advantages for use in lab experiments. The compound is readily available and can be synthesized using various methods. FB1 has also been extensively studied, and its biological effects are well-characterized. However, there are some limitations to the use of FB1 in lab experiments. The compound has been found to exhibit some toxicity, and care must be taken when handling it. Additionally, the effects of FB1 on different cell types and in vivo models may vary, and further studies are needed to fully understand its biological effects.
Future Directions
There are several future directions for the study of FB1. One area of research could be the development of more potent and selective inhibitors of ceramide synthase. Another area of research could be the investigation of the effects of FB1 on other cellular processes, such as autophagy and inflammation. Additionally, the development of new drug delivery systems could improve the efficacy and safety of FB1 for therapeutic applications.
Synthesis Methods
FB1 can be synthesized using various methods, including the reaction of 4-fluorobenzyl chloride with 2-mercaptobenzothiazole, followed by the reaction of the resulting intermediate with benzoyl chloride. The compound can also be synthesized through the reaction of 4-fluorobenzylamine with 2-(benzoylamino)thiophenol.
Scientific Research Applications
FB1 has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit various biological activities, including anticancer, antifungal, and antiviral properties. FB1 has also been found to inhibit the activity of ceramide synthase, an enzyme involved in the biosynthesis of sphingolipids.
properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS2/c22-16-8-6-14(7-9-16)13-26-21-24-18-11-10-17(12-19(18)27-21)23-20(25)15-4-2-1-3-5-15/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVHTYBUGASGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
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